AMARA peptide TFA
Description
Significance of Protein Kinases in Cellular Regulatory Networks
Protein kinases are a large and diverse family of enzymes that play a critical role in cellular regulation by catalyzing the phosphorylation of specific protein substrates. acs.orgnih.gov This process, involving the transfer of a phosphate (B84403) group from a donor molecule like ATP to an amino acid residue on the target protein, acts as a molecular switch, modulating the protein's activity, localization, or interaction with other molecules. springernature.comnih.gov These phosphorylation events are the foundation of signal transduction pathways, which transmit signals from the cell surface to the nucleus, orchestrating cellular responses to a vast array of stimuli, including hormones, growth factors, and environmental stress. springernature.com
The intricate networks formed by kinases and their substrates control virtually all cellular processes, from metabolism and cell division to differentiation and apoptosis. nih.gov Consequently, dysregulation of kinase activity is a hallmark of many diseases, including cancer, metabolic disorders, and inflammatory conditions. The assessment of kinase activity is therefore crucial for both basic research and the development of therapeutic strategies. nih.gov
Overview of the AMP-activated Protein Kinase (AMPK) and Related Kinase Families (e.g., SIK, SnRK, BRSK)
Central to the regulation of cellular energy homeostasis is the AMP-activated protein kinase (AMPK). mdpi.com AMPK is a highly conserved serine/threonine kinase that functions as a cellular energy sensor. nih.govmdpi.com It is activated in response to metabolic stresses that deplete cellular ATP levels and cause a corresponding increase in the AMP/ATP or ADP/ATP ratios. mdpi.commdpi.com Once activated, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP (such as glucose uptake and fatty acid oxidation) and inhibiting anabolic, energy-consuming processes (like protein and lipid synthesis). nih.govmdpi.com
AMPK is part of a larger superfamily of related kinases. Sequence homology studies have identified a family of 12 AMPK-related kinases (ARKs), which share similarities in their catalytic domains. mdpi.comnih.gov This family includes:
Brain-Specific Kinases (BRSK1, BRSK2)
Microtubule-Affinity-Regulating Kinases (MARK1, MARK2, MARK3, MARK4)
NUAK family kinases (NUAK1, NUAK2)
Salt-Inducible Kinases (SIK, also known as QIK, QSK, SIK1)
Maternal Embryonic Leucine-zipper Kinase (MELK)
A key feature connecting most of these kinases is their activation by the upstream master kinase LKB1, which phosphorylates a conserved threonine residue within their activation loop, a mechanism shared with AMPK. nih.govportlandpress.com Another related family is the SNF1-related kinase (SnRK) family, which are considered more distant relatives of AMPK. nih.gov The significant crosstalk and shared substrates between AMPK and these related kinases underscore the complexity of the signaling networks they regulate. nih.gov
Historical Context and Evolution of AMARA Peptide as a Research Tool
The AMARA peptide was developed as a specific and efficient substrate for AMPK. embopress.org Its sequence, AMARAASAAALARRR, was designed to contain the minimal phosphorylation site for AMPK. sigmaaldrich.comechelon-inc.comlifescienceproduction.co.uk The development of such a tool was crucial for advancing the study of AMPK and its role in metabolic regulation.
Initially used primarily for measuring AMPK activity, the utility of the AMARA peptide has expanded significantly. lifescienceproduction.co.uk Research revealed that the AMARA peptide is also a substrate for other members of the AMPK superfamily, including the Salt-Inducible Kinases (SIK). sigmaaldrich.commedchemexpress.comglpbio.com Furthermore, it was discovered that 11 of the 12 AMPK-related kinases, when expressed and purified, could phosphorylate the AMARA peptide, making it a broader tool for studying this kinase subfamily. embopress.org This has allowed for the development of assays to screen for activators and inhibitors of these related kinases and to study their regulation by the upstream kinase LKB1. embopress.org The AMARA peptide continues to be a widely used reagent in biochemical and cellular assays to probe the activity of the AMPK/SIK signaling axis and related kinases. lifescienceproduction.co.uksinobiological.com
Properties
Molecular Formula |
C₆₄H₁₁₆F₃N₂₇O₁₈S |
|---|---|
Molecular Weight |
1640.84 |
Origin of Product |
United States |
Amara Peptide As a Defined Substrate for Protein Kinases
Elucidation of Substrate Specificity and Recognition Motifs
The utility of the AMARA peptide stems from its well-defined structure, which has been pivotal in understanding how certain kinases recognize their targets.
Characterization of the Minimal Phosphorylation Site
The AMARA peptide contains the minimal phosphorylation site for AMP-activated protein kinase (AMPK). iscabiochemicals.comgenscript.comanaspec.comnovoprolabs.com This recognition motif is characterized by a serine residue as the phospho-acceptor site, flanked by specific amino acids that are crucial for kinase binding. Key determinants for substrate recognition include a hydrophobic residue (like methionine or leucine) at the -5 position and another hydrophobic residue at the +4 position relative to the phosphorylated serine. oup.com Additionally, at least one basic residue (such as arginine) is required at the -3 or -4 position. oup.com The AMARA peptide sequence, Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg, encapsulates this minimal motif. oup.com
Comparative Analysis of AMARA Peptide Phosphorylation vs. Other Standard Peptide Substrates (e.g., SAMS Peptide)
The AMARA peptide is often compared to other synthetic kinase substrates, most notably the SAMS peptide (HMRSAMSGLHLVKRR), which is derived from the phosphorylation site on rat acetyl-CoA carboxylase. oup.comcore.ac.uk While both are effective substrates for kinases like AMPK and its homologs, studies have shown that the AMARA peptide can be a superior substrate in certain contexts. oup.comcore.ac.uk For instance, research on the checkpoint protein kinase Chk1 revealed that the AMARA peptide was phosphorylated at a significantly higher rate (92%) compared to the SAMS peptide (33%) relative to a control peptide. core.ac.uk Similarly, for the plant kinase SnRK1, the AMARA peptide appears to be a better substrate. oup.com However, for other kinases, such as MELK, the SAMS peptide has been shown to be an even better in vitro substrate than the AMARA peptide. researchgate.net These differences highlight the nuanced substrate specificities among various kinases. embopress.org
Detailed Interactions with Key Kinase Families and Subfamilies
The AMARA peptide is a valuable tool for studying several related kinase families that play critical roles in cellular energy sensing and signaling.
AMP-activated Protein Kinase (AMPK) Subfamily Kinases
The AMARA peptide is a well-established substrate for all kinases within the AMPK subfamily. iscabiochemicals.comnovoprolabs.commedchemexpress.com AMPK is a central regulator of cellular energy homeostasis, and the ability to measure its activity is crucial for understanding metabolic processes. portlandpress.com The AMARA peptide is routinely used in kinase assays to quantify the activity of different AMPK complexes, such as those containing the α1 or α2 catalytic subunits. physiology.orgbiologists.com For example, studies have utilized AMARA peptide-based assays to investigate the activation of AMPK by upstream kinases like LKB1 and the effects of allosteric regulators. embopress.orgportlandpress.comphysiology.org The activity of all 12 human AMPK-related kinases can be assayed using the AMARA peptide. embopress.org While all AMPK-related kinases can phosphorylate the AMARA peptide, some show a preference for other substrates, indicating differing specificities within the family. embopress.orgnih.gov
| Kinase | Role | Use of AMARA Peptide in Research |
|---|---|---|
| AMPK (general) | Central regulator of cellular energy homeostasis | Standard substrate for measuring kinase activity in various experimental conditions. genscript.comtargetmol.comnovoprolabs.commedchemexpress.com |
| AMPK α1/α2 isoforms | Catalytic subunits with some distinct regulatory properties | Used to measure and compare the specific activities of α1 and α2 containing AMPK complexes. biologists.com |
| 12 Human AMPK-related kinases (e.g., BRSK, NUAK, QSK, QIK, MELK) | Diverse roles in cell polarity, growth, and metabolism | All are phosphorylated by the AMARA peptide, but with varying efficiencies compared to other substrates, revealing distinct specificities. embopress.orgnih.gov |
Salt-Inducible Kinases (SIKs)
The Salt-Inducible Kinases (SIKs), which include SIK1, SIK2, and SIK3, are a subfamily of AMPK-related kinases. medchemexpress.com They are involved in various physiological processes, including the regulation of metabolism and inflammation. medchemexpress.comacs.org The AMARA peptide is a recognized substrate for SIKs and is used in assays to measure their kinase activity. targetmol.commedchemexpress.commedchemexpress.com For instance, the AMARA peptide has been employed as a substrate in high-throughput screening campaigns to identify inhibitors of SIK isoforms. acs.org It is also used to characterize the activity of recombinant SIK proteins and to study their regulation. researchgate.net
| Kinase | Function | Application of AMARA Peptide |
|---|---|---|
| SIK1 | Regulates adrenocortical function. medchemexpress.com Implicated in cardiomyocyte differentiation. plos.org | Used as a substrate in in vitro kinase assays to measure SIK1 activity. plos.org |
| SIK2 | Involved in cell metabolism, including insulin (B600854) signaling and gluconeogenesis. researchgate.net | Utilized to evaluate substrate specificity and in assays to identify SIK2 inhibitors. researchgate.net |
| SIK3 | Coordinates with the mTOR complex, with implications in cancer. researchgate.net | Employed in high-throughput screening to find potent inhibitors. acs.org |
Sucrose Non-Fermenting 1-Related Protein Kinase (SnRK1) Complexes in Plant Systems
In plants, the homolog of AMPK is the Sucrose Non-Fermenting 1-Related Protein Kinase (SnRK1). tamu.edu SnRK1 is a key regulator of carbon metabolism and energy status in plants. oup.comfrontiersin.org The AMARA peptide is an effective substrate for SnRK1 and is widely used to measure its activity in plant extracts. oup.comoup.com Research has shown that SnRK1 activity, as measured by the phosphorylation of the AMARA peptide, can be influenced by various factors, including the presence of upstream activating kinases and interactions with other proteins. nih.govcore.ac.uk Studies on different isoforms of the SnRK1 catalytic subunit have utilized the AMARA peptide to reveal differences in their kinase activity and substrate preferences, suggesting distinct in vivo roles. tamu.edunih.gov Although other related kinases like SnRK2 and SnRK3 exist in plants, most of the kinase activity measured with the AMARA or SAMS peptide in purified extracts is attributed to SnRK1. oup.comoup.com
| Kinase Complex | Role in Plants | Use of AMARA Peptide in Research |
|---|---|---|
| SnRK1 (general) | Central regulator of carbon metabolism and energy sensing. oup.comfrontiersin.org | Standard substrate for measuring kinase activity in plant extracts and purified preparations. oup.comoup.com |
| Tomato SlSnRK1.1 and SlSnRK1.2 | Catalytic subunits with potentially different in vivo functions. nih.gov | Used to compare the in vitro kinase activities and activation by upstream kinases, showing SlSnRK1.1 has higher activity. tamu.edunih.gov |
| Arabidopsis SnRK1 | Involved in responses to low-energy stress and carbon status. frontiersin.org | Activity, measured by AMARA phosphorylation, is inhibited by starch binding. frontiersin.org Used to identify components of SnRK1 complexes. core.ac.uk |
Brain Selective Kinases (BRSK1/2)
Brain-selective kinases 1 and 2 (BRSK1 and BRSK2) are members of the AMPK-related kinase (ARK) family and have been shown to effectively phosphorylate the AMARA peptide. glpbio.com Real-time microfluidic kinase assays have demonstrated that the catalytic activity of both full-length human BRSK1 and BRSK2 can be monitored using a fluorescently-tagged AMARA peptide. glpbio.com This phosphorylation is dependent on the active state of the kinases, as kinase-dead mutants fail to induce this modification.
Research has also shed light on the redox regulation of BRSK1/2 activity, where the phosphorylation of the AMARA peptide is significantly enhanced in the presence of reducing agents like DTT. glpbio.com This suggests that the conformational state of the kinase, influenced by disulfide bond formation, plays a crucial role in its ability to recognize and phosphorylate the AMARA substrate. glpbio.com
Identification and Characterization of Other Phosphorylating Kinase Family Members
Beyond BRSK1/2, the AMARA peptide is recognized and phosphorylated by a broad spectrum of other kinase families, solidifying its status as a versatile substrate in kinase research.
Salt-Inducible Kinases (SIK) : The AMARA peptide is a well-established substrate for the SIK family of kinases, which includes SIK1, SIK2, and SIK3 (also known as QSK). alfagen.com.trfishersci.finih.govbiologists.comnih.govportlandpress.com This interaction is frequently utilized in kinase assays to determine the activity of these enzymes. nih.gov
AMP-activated Protein Kinase (AMPK) : As a prototypical substrate, the AMARA peptide contains the minimal phosphorylation site for AMPK and is widely used to measure its activity. anaspec.comnih.govarctomsci.commedchemexpress.comcarnabio.com Both AMPKα1 and AMPKα2 subunits can be assayed for their phosphotransferase activity using the AMARA peptide.
Ca2+/calmodulin-dependent protein kinases (CaMK) : While not a direct substrate, the AMARA peptide is used to assay the activity of AMPK, which can be activated by the upstream Ca2+/calmodulin-dependent protein kinase kinase (CaMKK). nih.gov This highlights an indirect but important link between CaMK signaling and pathways that utilize the AMARA peptide for activity readouts.
MARK/PAR-1 Kinases : The MARK (Microtubule-Affinity-Regulating Kinase) or PAR-1 (Partitioning-defective 1) family of kinases, including MARK2 and MARK3, also phosphorylate the AMARA peptide. glpbio.comembopress.org The kinase activity of MARK2, for instance, has been assessed using the AMARA peptide as a substrate in radioactivity incorporation assays. researchgate.net
NUAK Family Kinases : NUAK1 (also known as ARK5) and NUAK2 (also known as SNARK) are members of the AMPK-related kinase family that phosphorylate the AMARA peptide. glpbio.compromega.com.aubiocompare.com The kinase activity of NUAK1 is essential for its cellular functions, and this activity can be measured using the AMARA peptide. nih.govresearchgate.net
QIK and QSK : QIK (SNF1LK2) and QSK (SIK3) show a preferential phosphorylation of the AMARA peptide compared to other peptide substrates like the LNR peptide. glpbio.comnih.gov This substrate preference underscores the utility of the AMARA peptide for specifically assaying the activity of these kinases. researchgate.netoup.com
Maternal Embryonic Leucine Zipper Kinase (MELK) : MELK, another member of the AMPK-related kinase family, can phosphorylate the AMARA peptide. glpbio.comnih.govresearchgate.netoup.com The kinase domain of MELK demonstrates a clear dependence on the concentration of the AMARA peptide for its catalytic activity. nih.govresearchgate.net
SNF1-related kinase (SNRK) : The plant homolog of AMPK, SNF1-related kinase 1 (SnRK1), and the human SNF1/AMPK-related kinase (SNARK, also known as NUAK2) both utilize the AMARA peptide as a substrate. biocompare.comresearchgate.net
Liver Kinase B1 (LKB1) : Importantly, the master upstream kinase LKB1, which activates many of the aforementioned kinases, does not directly phosphorylate the AMARA peptide. glpbio.com This specificity allows for the isolated study of the downstream kinases without confounding activity from LKB1. glpbio.com
Molecular Mechanisms Governing AMARA Peptide Phosphorylation
The phosphorylation of the AMARA peptide by these various kinases is governed by specific molecular recognition events and regulatory mechanisms. A primary requirement for the activity of many of these kinases, including the AMPK-related kinases, is the phosphorylation of a critical threonine residue within their activation loop (T-loop) by an upstream kinase like LKB1. glpbio.comnih.govresearchgate.net Mutation of this T-loop threonine to an alanine (B10760859) renders the kinase inactive and unable to phosphorylate the AMARA peptide. glpbio.comnih.govresearchgate.net
The amino acid sequence of the AMARA peptide itself contains the recognition motif necessary for these kinases. This typically involves basic residues (arginine) at specific positions relative to the target serine, which facilitates binding to the kinase's active site. researchgate.net While there are shared recognition motifs among the AMPK family, subtle differences in substrate preference exist. For example, BRSK and NUAK enzymes show a preference for the LNR peptide, whereas QIK and QSK preferentially phosphorylate the AMARA peptide, indicating distinct structural determinants within their catalytic domains that govern substrate specificity. glpbio.com
Furthermore, the catalytic activity of some kinases towards the AMARA peptide is influenced by their conformational state, which can be regulated by factors such as redox status. For instance, the activity of BRSK1 and BRSK2 is markedly increased by reducing agents, suggesting that the oxidation state of cysteine residues within the kinase domain can modulate its ability to phosphorylate the AMARA peptide. glpbio.com
Below is a summary of the kinases that phosphorylate the AMARA peptide and their respective families.
| Kinase Family | Specific Kinases | Role of AMARA Peptide |
| Brain Selective Kinases | BRSK1, BRSK2 | Substrate for activity assays |
| Salt-Inducible Kinases | SIK1, SIK2, SIK3 (QSK) | Substrate for activity assays |
| AMP-activated Protein Kinase | AMPKα1, AMPKα2 | Prototypical substrate |
| MARK/PAR-1 Kinases | MARK2, MARK3 | Substrate for activity assays |
| NUAK Family Kinases | NUAK1 (ARK5), NUAK2 (SNARK) | Substrate for activity assays |
| QIK/QSK | QIK (SNF1LK2), QSK (SIK3) | Preferred substrate |
| Maternal Embryonic Leucine Zipper Kinase | MELK | Substrate for kinetic studies |
| SNF1-related kinases | SnRK1, SNARK (NUAK2) | Substrate for activity assays |
Methodological Applications of Amara Peptide in Biochemical and Cellular Assays
In Vitro Kinase Activity Measurements
The in vitro measurement of kinase activity is a fundamental technique in signal transduction research. The AMARA peptide has proven to be a versatile substrate in several in vitro assay formats, allowing for the sensitive and specific quantification of kinase-mediated phosphorylation.
Radiometric assays represent a classic and highly sensitive method for measuring kinase activity. nih.gov This technique relies on the use of radiolabeled ATP, typically [γ-³²P]ATP or [γ-³³P]ATP, as the phosphate (B84403) donor. nih.goveurofinsdiscovery.com When a kinase is incubated with the AMARA peptide and radiolabeled ATP, the radioactive phosphate group is transferred to the serine residue of the peptide. biologists.com
The extent of phosphorylation is then quantified by separating the labeled peptide from the unreacted radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the peptide, followed by washing steps to remove excess unincorporated ATP. nih.gov The amount of radioactivity incorporated into the peptide is then measured using a scintillation counter or a phosphorimager. nih.govnih.gov This method provides a direct and quantitative measure of kinase activity. nih.gov For instance, the activity of AMPK from various sources can be determined by measuring the incorporation of ³²P from [γ-³²P]ATP into the AMARA peptide. byu.eduphysiology.org
A representative protocol for a radiometric kinase assay using AMARA peptide is outlined in the table below.
| Step | Description |
| 1. Reaction Setup | A reaction mixture is prepared containing the kinase source (e.g., purified enzyme, cell lysate), AMARA peptide, and a buffer system with essential cofactors like Mg²⁺. eurofinsdiscovery.combiologists.com |
| 2. Initiation | The kinase reaction is initiated by the addition of radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP). eurofinsdiscovery.com |
| 3. Incubation | The reaction is allowed to proceed for a defined period at a specific temperature, typically 30°C. biologists.com |
| 4. Termination | The reaction is stopped, often by the addition of an acid like phosphoric acid. eurofinsdiscovery.com |
| 5. Separation | The phosphorylated AMARA peptide is separated from the free radiolabeled ATP, commonly by spotting onto P81 phosphocellulose paper. nih.gov |
| 6. Washing | The P81 paper is washed multiple times to remove any unbound radioactivity. nih.gov |
| 7. Quantification | The amount of radioactivity incorporated into the AMARA peptide on the P81 paper is measured using a scintillation counter or phosphorimager. nih.gov |
To circumvent the safety and disposal issues associated with radioactivity, non-radiometric assays using fluorescently or luminescently labeled AMARA peptide derivatives have been developed. These methods offer high-throughput capabilities and comparable sensitivity.
Fluorescently labeled AMARA peptides, such as those tagged with 5-FAM (5-carboxyfluorescein), are employed in these assays. elifesciences.orgelifesciences.org The principle of these assays often relies on a change in the fluorescent properties of the peptide upon phosphorylation. For example, a change in fluorescence polarization can be measured, where the phosphorylation event leads to a change in the rotational speed of the peptide, resulting in a detectable change in polarization.
Luminescent assays, such as the ADP-Glo™ Kinase Assay, provide another alternative. bpsbioscience.compromega.compromega.com This assay format measures the amount of ADP produced during the kinase reaction. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a detection reagent is added to convert the generated ADP into ATP, which is then used in a luciferase-luciferin reaction to produce light. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. bpsbioscience.compromega.com
The following table summarizes key features of fluorescent and luminescent assays using AMARA peptide.
| Assay Type | Principle | Advantages |
| Fluorescence Polarization | Measures the change in the rotational speed of a fluorescently labeled AMARA peptide upon phosphorylation. | Non-radiometric, homogenous format, suitable for high-throughput screening. |
| ADP-Glo™ Luminescence | Quantifies the amount of ADP produced in the kinase reaction through a coupled luciferase-luciferin reaction. bpsbioscience.compromega.com | High sensitivity, broad dynamic range, non-radiometric, suitable for high-throughput screening. promega.com |
Microfluidic mobility shift assays (MSAs) offer a powerful platform for real-time analysis of kinase activity. researchgate.netnih.gov This technique utilizes a microfluidic device to separate the phosphorylated and non-phosphorylated forms of a fluorescently labeled AMARA peptide based on differences in their charge and hydrodynamic radius. elifesciences.orgelifesciences.orgnih.gov
In a typical MSA setup, a reaction mixture containing the kinase, a fluorescently labeled AMARA peptide (e.g., 5-FAM-AMARAASAAALARRR-COOH), and ATP is introduced into the microfluidic chip. elifesciences.orgnih.gov As the kinase phosphorylates the peptide, the added negatively charged phosphate group alters the peptide's electrophoretic mobility. By applying an electric field, the phosphorylated and unphosphorylated peptides are separated and detected by a fluorescence detector. This allows for the real-time monitoring of the enzymatic reaction and the direct quantification of both the substrate and the product. elifesciences.orgresearchgate.net
Key parameters for a microfluidic mobility shift assay with AMARA peptide are presented below.
| Parameter | Description | Example Value/Condition |
| Substrate | Fluorescently labeled AMARA peptide | 2 µM 5-FAM-AMARAASAAALARRR-COOH elifesciences.orgelifesciences.org |
| ATP Concentration | Concentration of the phosphate donor | 1 mM elifesciences.orgelifesciences.org |
| Assay Buffer | Provides optimal pH and ionic strength for the kinase reaction | 50 mM HEPES (pH 7.4) elifesciences.org |
| Detection | Separation and quantification of fluorescent peptides | Based on charge and hydrodynamic radius with fluorescence intensity measurement researchgate.netnih.gov |
Spectrophotometric assays provide a continuous, real-time method for measuring kinase activity by coupling the production of ADP to a well-characterized enzymatic system that results in a change in absorbance. A common approach is to use a pyruvate (B1213749) kinase/lactate (B86563) dehydrogenase (PK/LDH) coupled system.
In this system, the ADP generated from the kinase-catalyzed phosphorylation of the AMARA peptide is used by pyruvate kinase to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase, a reaction that consumes NADH. The oxidation of NADH to NAD⁺ is monitored by the decrease in absorbance at 340 nm. researchgate.net The rate of NADH consumption is directly proportional to the rate of ADP production and thus to the activity of the kinase of interest. This method allows for continuous monitoring of the kinase reaction. researchgate.net
The components of a typical spectrophotometric coupled enzyme assay are detailed in the table below.
| Component | Role |
| Kinase | The enzyme whose activity is being measured. |
| AMARA Peptide | The substrate for the kinase. |
| ATP | The phosphate donor for the kinase reaction, leading to ADP production. |
| Phosphoenolpyruvate (PEP) | Substrate for pyruvate kinase. |
| Pyruvate Kinase (PK) | Converts PEP and ADP to pyruvate and ATP. |
| NADH | Co-factor for lactate dehydrogenase, its consumption is monitored. |
| Lactate Dehydrogenase (LDH) | Converts pyruvate to lactate, oxidizing NADH to NAD⁺. |
Microfluidic Real-Time Mobility Shift-Based Assays for Phosphorylated Peptide Separation
Ex Vivo and In Vivo (Non-Human) Kinase Activity Assessment
The AMARA peptide is also instrumental in assessing kinase activity in more complex biological samples, such as tissue homogenates and cell lysates, providing insights into the regulation of signaling pathways under physiological and pathological conditions. sinobiological.com
To measure kinase activity in tissue homogenates or cell lysates, the tissue or cells are first disrupted to release their cellular contents, including the kinases of interest. bpsbioscience.comnih.gov These crude extracts can then be used directly in a kinase assay with the AMARA peptide as a substrate. nih.gov Alternatively, the kinase of interest can be first immunoprecipitated from the lysate to achieve a more specific measurement of its activity. nih.govnih.gov
For example, the activity of AMPK and its related kinases has been successfully measured in lysates from various cell types, including mouse embryonic fibroblasts (MEFs) and HeLa cells, as well as in homogenates from different tissues like skeletal muscle and heart. physiology.orgnih.govnih.govnih.gov These assays often employ radiometric or non-radiometric methods to quantify the phosphorylation of the AMARA peptide, providing valuable data on how kinase activity is modulated by different stimuli, genetic modifications, or disease states. nih.govnih.gov
The table below provides examples of research findings where AMARA peptide was used to assess kinase activity in ex vivo samples.
| Kinase | Sample Source | Assay Method | Key Finding | Reference |
| AMPK | Mouse Heart Homogenate | LC-MS | Decreased AMPK activity in mice fed a high-fat diet compared to a low-fat diet. | nih.gov |
| AMPK-related kinases (NUAK2, QIK, QSK, SIK, MARK1, MARK4) | LKB1+/+ and LKB1-/- Mouse Embryonic Fibroblast Lysates | Radiometric Assay | Activity of these kinases was significantly reduced in LKB1-/- cells, demonstrating their regulation by LKB1. | nih.gov |
| BRSK1/2 | HEK-293T Cell Lysates | Microfluidic Mobility Shift Assay | Redox regulation of BRSK1/2 activity was demonstrated by treating cell lysates with reducing and oxidizing agents. | elifesciences.org |
| PASK | HEK 293 Cell Lysates | Radiometric Assay | A specific mutation (p.G1117E) in the PASK kinase resulted in a nearly two-fold increase in its activity towards the AMARA peptide. | researchgate.net |
| AMPK | Rat Skeletal Muscle Homogenates | Radiometric Assay | Electrical stimulation of muscle increased AMPK phosphorylation, with activity measured using the AMARA peptide. | physiology.org |
Immunoprecipitation-Coupled Kinase Assays Using AMARA Peptide as a Substrate
A primary application of the AMARA peptide is in immunoprecipitation (IP)-coupled kinase assays, a robust method for measuring the activity of specific kinases from complex biological samples like cell or tissue lysates. nih.govnih.gov This technique allows for the enrichment of a target kinase, thereby enabling a focused assessment of its enzymatic activity.
The general workflow of an IP-coupled kinase assay using the AMARA peptide involves several key steps. First, the target kinase, such as a specific AMPK isoform (e.g., AMPKα1 or AMPKα2), is isolated from the lysate by incubating it with an antibody specific to that kinase. nih.gov This antibody-kinase complex is then captured on protein A or protein G-conjugated beads. creative-enzymes.com After a series of washes to remove non-specifically bound proteins, the immunoprecipitated kinase, now bound to the beads, is incubated in a kinase assay buffer. nih.gov This buffer typically contains the AMARA peptide as the substrate and radiolabeled ATP, such as [γ-³²P]ATP or [γ-³³P]ATP, as the phosphate donor. biologists.comportlandpress.commdpi.com
The kinase reaction is usually carried out at 30°C for a defined period, for instance, 20 minutes. biologists.comportlandpress.com During this incubation, the active kinase transfers the terminal phosphate group from ATP to the serine residue within the AMARA peptide sequence. frontiersin.org The reaction is then stopped, and the phosphorylated AMARA peptide is separated from the unreacted ATP. This is commonly achieved by spotting the reaction mixture onto P81 phosphocellulose paper, which binds the peptide but not the free ATP. portlandpress.com The amount of radioactivity incorporated into the peptide is quantified using a scintillation counter, providing a direct measure of the kinase's activity. biologists.com One unit of kinase activity is often defined as the amount of enzyme that catalyzes the phosphorylation of 1 nmol of substrate per minute.
This method has been extensively used to study the activity of various AMPK-related kinases, including NUAK1 and MARK4, providing detailed insights into their regulation and function. biologists.combiorxiv.org
| Parameter | Typical Condition | Source(s) |
| Target Kinase | AMPKα1, AMPKα2, NUAK1, MARK4 | nih.govbiologists.combiorxiv.org |
| Peptide Substrate | AMARA peptide | biologists.comportlandpress.com |
| Phosphate Donor | [γ-³²P]ATP or [γ-³³P]ATP | biologists.comportlandpress.commdpi.com |
| Incubation Temp. | 30°C | biologists.comportlandpress.com |
| Incubation Time | 20 minutes | biologists.comportlandpress.com |
| Separation Method | P81 phosphocellulose paper | portlandpress.com |
| Quantification | Scintillation counting | biologists.com |
Application in Studies on Model Organisms (e.g., mouse skeletal muscle, plant cell lines)
The IP-coupled kinase assay using AMARA peptide is a versatile tool that has been widely applied in various model organisms to investigate kinase activity under different physiological and pathological conditions.
Mouse Skeletal Muscle: In studies involving mouse models, this assay has been instrumental in dissecting the specific roles of AMPK isoforms in skeletal muscle. Researchers have used isoform-specific antibodies to immunoprecipitate either AMPKα1 or AMPKα2 from muscle lysates to measure their individual activities. elifesciences.org For example, this approach has been used to determine how stimuli such as muscle contraction, hydrogen peroxide (H₂O₂), and the pharmacological activator AICAR affect the activity of each isoform. elifesciences.org These studies have been crucial in understanding the distinct and sometimes redundant functions of AMPKα1 and AMPKα2 in regulating processes like glucose uptake and metabolism in response to exercise and cellular stress. elifesciences.orgprotocols.ioacs.org The ability to measure the activity of specific AMPK heterotrimers provides critical information on the diverse activation patterns of the 12 possible AMPK constellations. nih.gov
Plant Cell Lines: In the plant kingdom, the homolog of AMPK is the Snf1-related protein kinase 1 (SnRK1). pnas.org The AMARA peptide is also an effective substrate for SnRK1, enabling the measurement of its activity in plant extracts. pnas.orgthermofisher.com This has allowed researchers to study how SnRK1, a central regulator of carbon metabolism and energy status, responds to various signals in plants. For instance, kinase activity from plant root extracts has been measured using the AMARA peptide to investigate the effects of hormones like abscisic acid (ABA) on SnRK1 signaling pathways, which are critical for stress responses. While the SAMS peptide is another substrate used in these studies, the AMARA peptide has been reported to be a better substrate for SnRK1 in some contexts. pnas.org
| Model Organism | Target Kinase | Key Findings from AMARA Peptide Assays | Source(s) |
| Mouse Skeletal Muscle | AMPKα1, AMPKα2 | Delineated isoform-specific activation in response to contraction, H₂O₂, and AICAR; crucial for understanding glucose uptake regulation. | elifesciences.orgprotocols.ioacs.org |
| Plant Cell Lines | SnRK1 | Measured kinase activity in response to metabolic signals and stress hormones (e.g., ABA); established AMARA as a key tool for plant metabolic research. | pnas.orgthermofisher.com |
Critical Considerations for Kinase Assay Design and Optimization
The reliability and accuracy of kinase assays using AMARA peptide depend on the careful optimization of several reaction parameters. These considerations are crucial for obtaining meaningful and reproducible data.
Substrate Concentration Kinetics and Enzyme Saturation
The concentration of the AMARA peptide must be carefully chosen to ensure that it does not become a limiting factor in the reaction. According to Michaelis-Menten kinetics, the reaction rate is dependent on the substrate concentration. To achieve maximal velocity (Vmax), the enzyme must be saturated with its substrate. Therefore, determining the Michaelis constant (Km)—the substrate concentration at which the reaction rate is half of Vmax—is essential for assay design.
For instance, in studies of the human PAS kinase (hPASK), which has a catalytic domain similar to AMPK, kinetic analyses were performed by varying the AMARA peptide concentration (from 0.08 to 1.0 mM) to determine the Km and catalytic rate (kcat). pnas.orgpnas.org For native hPASK, the Km for the AMARA peptide was found to be approximately 210 µM. pnas.org In many standard AMPK assay protocols, a concentration of 200 µM AMARA peptide is used, which is close to the Km value for some related kinases and is generally considered sufficient to ensure the reaction is not substrate-limited. biologists.comportlandpress.com Running assays under conditions of varying substrate concentrations allows for the fitting of initial velocity data to the Michaelis-Menten equation, ensuring robust kinetic analysis. pnas.org
Adenosine Triphosphate (ATP) Concentration Effects on Reaction Rate
The concentration of ATP, the phosphate donor, is another critical parameter. The cellular ratio of AMP to ATP is a key allosteric regulator of AMPK activity; high ATP levels are inhibitory. researchgate.netresearchgate.net In an in vitro assay, the ATP concentration directly affects the measured kinase activity.
Assay protocols often use ATP concentrations ranging from 20 µM to 1 mM. elifesciences.org For example, some assays are performed with 0.1 mM or 0.2 mM [γ-³²P]ATP. biologists.comportlandpress.com However, at higher, more physiological ATP concentrations (e.g., 5 mM), the allosteric regulation of AMPK by AMP and ADP can be different than at lower ATP levels. portlandpress.com When studying the effects of kinase inhibitors, it is common to perform the assay at an ATP concentration close to the Km value for the kinase to accurately determine the inhibitor's potency (IC50). mdpi.com It is also crucial to maintain a constant excess of magnesium ions (Mg²⁺) over ATP, as the true substrate for the kinase is the MgATP²⁻ complex. mdpi.comresearchgate.net
Influence of pH and Ionic Strength on Enzyme Activity
Enzyme activity is highly sensitive to the pH and ionic strength of the reaction buffer. Most kinase assays are performed at a physiological pH, typically between 7.0 and 7.7. nih.govpnas.orgnih.gov Common buffers used include HEPES and Tris-HCl. nih.govbiologists.com For example, many protocols specify a buffer of 50 mM Tris-HCl at pH 7.5. biologists.comportlandpress.com Deviations from the optimal pH can lead to a significant loss of enzyme activity due to changes in the ionization state of amino acid residues in the enzyme's active site.
Ionic strength, primarily determined by the salt concentration (e.g., NaCl), also influences kinase activity. While some lysis buffers may contain high salt concentrations (e.g., 0.5 M NaCl) to disrupt protein-protein interactions during immunoprecipitation, the final kinase assay buffer typically has a lower, more physiological ionic strength (e.g., 150 mM NaCl). nih.govnih.gov The buffer composition is carefully balanced with agents like EGTA (to chelate free calcium), DTT (a reducing agent to maintain cysteine residues), and other components to create an optimal environment for the kinase. biologists.comthermofisher.com
Best Practices for Enzyme Source Preparation and Purity Assessment
The quality of the kinase preparation is paramount for a successful assay. For IP-coupled assays, the starting material is typically a cell or tissue lysate. It is recommended to use freshly prepared lysates and to include a cocktail of protease and phosphatase inhibitors in the lysis buffer to prevent degradation and dephosphorylation of the target kinase. nih.govcellsignal.com The choice of lysis buffer is critical; for instance, RIPA buffer is effective for cell lysis but can denature some kinases, so milder buffers may be necessary if preserving kinase activity is the primary goal. ptglab.com
Pre-clearing the lysate by incubating it with beads before adding the specific antibody can help reduce non-specific binding and lower background signals. nih.gov The choice of a high-quality, specific antibody validated for immunoprecipitation is also essential for efficiently capturing the target kinase. cellsignal.com
For assays using recombinant kinases, purity is a major consideration. The purity of the enzyme preparation should be assessed, often by SDS-PAGE, to ensure that the observed activity is attributable to the kinase of interest and not to contaminants. thermofisher.com Commercial suppliers of AMARA peptide and recombinant kinases typically provide purity data, often determined by HPLC analysis of the peptide and SDS-PAGE for the enzyme. sinobiological.comthermofisher.com For any kinase preparation, it is necessary to empirically determine the appropriate enzyme concentration to use in the assay to ensure the reaction rate is within the linear range over the chosen time course. nih.gov
Impact of Trifluoroacetic Acid (TFA) Counterion on Experimental Outcomes
Synthetic peptides, including the AMARA peptide, are frequently produced via solid-phase peptide synthesis (SPPS). A crucial step in this process involves cleaving the newly synthesized peptide from the solid resin support, a procedure commonly accomplished using concentrated trifluoroacetic acid (TFA). mdpi.comnih.gov Consequently, the final lyophilized product is often a peptide-TFA salt, where the negatively charged trifluoroacetate (B77799) anion associates with positively charged amino acid residues on the peptide. mdpi.comlifetein.com While essential for synthesis and purification, this residual TFA can significantly influence the outcomes of subsequent biochemical and cellular experiments. nih.govnih.govresearchgate.net
The presence of the TFA counterion in a peptide preparation can introduce significant variability and artifacts in mammalian cell culture assays. genscript.com Research has demonstrated that TFA itself can exert biological effects, which may be mistakenly attributed to the peptide of interest. genscript.com.cnnih.gov
Conversely, in some cell lines, TFA has been observed to stimulate cell growth. nih.gov For example, TFA was shown to enhance cell growth and protein synthesis in murine glioma cells in a dose- and time-dependent manner at concentrations between 0.5 and 7.0 mM. genscript.com.cngenscript.com Such unintended effects can lead to experimental variability, false positives, or diminished signals in cellular assays. genscript.comgenscript.com.cn Beyond direct effects on proliferation, TFA has also been identified as an unintended allosteric modulator of the glycine (B1666218) receptor, further highlighting its potential to interfere with specific cellular signaling pathways. nih.govgenscript.com
Table 1: Reported Effects of TFA on Mammalian Cell Cultures
| Cell Type/System | TFA Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | 10 nM - 100 nM | Inhibition of cell proliferation. genscript.com.cnresearchgate.net | genscript.com.cnresearchgate.net |
| Articular Chondrocytes | 10⁻⁸ to 10⁻⁷ M | Reduced cell numbers. researchgate.net | researchgate.net |
| Murine Glioma Cells | 0.5 - 7.0 mM | Stimulation of cell growth and protein synthesis. genscript.com.cngenscript.com | genscript.com.cngenscript.com |
| Glycine Receptor (GlyR) | Not specified | Unintended allosteric modulation. nih.govgenscript.com | nih.govgenscript.com |
In the context of in vivo studies using non-human models, the TFA counterion raises two significant concerns: the potential for covalent protein modification and the possibility of eliciting an immune response. The trifluoroacetyl group from TFA can covalently modify amino groups on proteins and phospholipids, a process known as trifluoroacetylation. nih.govgenscript.com.cn
This modification of endogenous proteins can lead to the formation of neo-antigens. The immune system may recognize these trifluoroacetylated proteins as foreign, potentially inducing T-cell responses and stimulating the production of pro-inflammatory cytokines. nih.gov Furthermore, trifluoroacetylated proteins have been found to elicit specific antibody responses. nih.gov This immunogenicity is a critical consideration, as an immune response to the TFA-modified proteins could confound the results of studies investigating the therapeutic or biological effect of the peptide itself.
For example, in a study using the MOG35-55 peptide to induce experimental autoimmune encephalomyelitis in mice, the TFA salt of the peptide led to a disease onset approximately five days earlier than the acetate (B1210297) salt version, highlighting the significant impact the counterion can have on immunological outcomes. nih.gov Similarly, the M33 peptide delivered as a TFA salt showed higher in vivo toxicity in mice compared to its acetate salt counterpart. mdpi.comresearchgate.net These findings underscore the necessity of considering the counterion's potential to modify proteins and influence immunogenicity, especially for peptides intended for preclinical evaluation. nih.gov
The TFA counterion can significantly interfere with common analytical techniques used for the structural characterization of peptides, such as Fourier-transform infrared (FTIR) and circular dichroism (CD) spectroscopy. nih.govnih.gov
In FTIR spectroscopy, the TFA anion has a strong absorbance band located around 1670-1673 cm⁻¹. genscript.comresearchgate.net This band directly overlaps with the amide I region of peptides (1600–1700 cm⁻¹), which is crucial for determining the peptide's secondary structure (e.g., α-helix, β-sheet). nih.govgenscript.com The intense TFA signal can obscure or completely mask the peptide's own amide I signal, making accurate structural analysis difficult or impossible. nih.govresearchgate.net
In circular dichroism (CD) spectroscopy, which is also used to analyze peptide secondary structure, the presence of TFA can induce conformational changes. While CD spectra are not directly affected by TFA's absorbance in the same way as FTIR, the interaction of the TFA counterion with the peptide can alter its folding. nih.gov For instance, studies on Pediocin PA-1 revealed that the presence of TFA induced a small increase in the peptide's helical structure compared to when it was in an HCl salt form. nih.govnih.gov Although this particular structural change did not significantly alter the peptide's antimicrobial activity, it demonstrates that the counterion is not an inert component and can actively influence the peptide's conformation. nih.gov The solvent itself, such as 100% TFA, can also dictate a specific conformation, like a random coil, which may differ from the structure in an aqueous solution. cdnsciencepub.com
The presence of TFA can also affect analyses by nuclear magnetic resonance (NMR) and mass spectrometry (MS). While specialized ¹⁹F-NMR can be used to quantify the amount of TFA in a peptide sample, the counterion's presence can complicate standard proton NMR. researchgate.netandreas-brinkmann.net In electrospray MS, TFA is known to cause signal suppression, which reduces the sensitivity of peptide detection. nih.gov This is attributed to ion-pairing effects and modifications to the solvent's surface tension, which are detrimental to the electrospray process. nih.gov
Given the potential for TFA to interfere with experimental results, several strategies have been developed to remove it from the final peptide product or exchange it for a more biologically compatible counterion, such as acetate or hydrochloride. genscript.com
Common methods for TFA removal and counterion exchange include:
Lyophilization from HCl Solution: This is a widely used technique where the TFA-peptide salt is dissolved in a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) and then freeze-dried. nih.govlifetein.com This process is often repeated multiple times to ensure complete exchange, as HCl is a stronger acid than TFA. lifetein.comlifetein.com However, the highly acidic conditions (pH < 1) can potentially cause degradation of sensitive peptides. nih.gov
Ion-Exchange Chromatography: This method involves using an anion-exchange resin to capture the TFA⁻ ions and replace them with a different anion. nih.govlifetein.comomizzur.com This can be performed using specialized reversed-phase C-18 materials that allow for good separation without TFA in the mobile phase, or with dedicated anion-exchange resins. lifetein.comomizzur.com The peptide is loaded onto the column, washed, and then eluted with a buffer containing the desired counterion, such as acetate. omizzur.com
Reversed-Phase HPLC (RP-HPLC): A modified RP-HPLC protocol can be used for counterion exchange. The peptide is loaded onto the column and then washed extensively with a mobile phase containing a volatile buffer like ammonium (B1175870) acetate or bicarbonate before elution. Alternatively, using a mobile phase with an alternative acid like formic acid or HCl throughout the purification can prevent the introduction of TFA altogether. nih.govomizzur.com
Deprotonation/Reprotonation: This approach involves dissolving the peptide in a basic solution to deprotonate the positively charged amino groups, thereby releasing the TFA counterion. The peptide can then be reprotonated with the acid of the desired counterion. nih.gov
The effectiveness of these methods can be verified using analytical techniques such as ¹⁹F-NMR, ion chromatography, or FTIR to confirm the absence or significant reduction of the TFA signal. nih.govnih.gov
Table 2: Comparison of TFA Mitigation Strategies
| Mitigation Strategy | Principle | Advantages | Disadvantages | Reference |
| Lyophilization from HCl | Displacement of TFA by a stronger acid (HCl) followed by removal via freeze-drying. | Simple and widely used. | Risk of peptide degradation due to very low pH; may not achieve 100% removal. nih.gov | nih.govlifetein.comnih.gov |
| Ion-Exchange Chromatography | Selective binding of anions to a resin to replace TFA with a desired counterion like acetate or chloride. | Can be highly efficient; allows exchange with weaker acids. nih.gov | May require specific resins and optimization. omizzur.com | nih.govlifetein.comomizzur.com |
| Modified RP-HPLC | Use of TFA-free mobile phases or extensive washing with alternative buffers during purification. | Can be integrated into the purification workflow. | Relies on the peptide's hydrophobicity; may lead to peptide loss. omizzur.com | nih.govomizzur.com |
| Deprotonation/Reprotonation | Removal of the charge interaction holding the TFA by shifting to basic pH, then re-introducing a new counterion. | Can achieve complete TFA removal. nih.gov | Exposing the peptide to basic conditions may cause degradation or side reactions. nih.gov | nih.gov |
Research on Kinase Regulation and Biological Roles Utilizing Amara Peptide
Investigating Allosteric Regulation and Activation Mechanisms of Kinases
The AMARA peptide is instrumental in studies deciphering the complex allosteric regulation of kinases. AMPK, a primary target, is a key sensor of cellular energy status, and its activity is intricately controlled by the binding of adenine (B156593) nucleotides. portlandpress.comoup.com Research utilizing AMARA peptide-based assays has helped elucidate that the binding of AMP or ADP to the γ-subunit of AMPK induces conformational changes that both promote its phosphorylation by upstream kinases and directly stimulate its catalytic activity. portlandpress.comnih.gov Conversely, high concentrations of ATP antagonize this activation. oup.com
Beyond nucleotide binding, the AMARA peptide is used to probe other forms of allosteric control. For instance, studies on Brain-Selective Kinases (BRSK1/2), which are part of the AMPK-related kinase (ARK) family, use AMARA peptide to measure activity changes in response to redox modulation. elifesciences.orgnih.gov These studies reveal that intramolecular disulfide bonds between conserved cysteine residues can act as a repressive mechanism. nih.govresearchgate.netnih.gov The application of reducing agents like DTT disrupts these bonds, leading to a significant increase in the phosphorylation of the AMARA peptide, thereby demonstrating a sophisticated layer of redox-based allosteric regulation. nih.govelifesciences.org Computational models have also been employed to understand how the binding of one ligand, such as ATP, allosterically influences the binding of a peptide substrate to the kinase's catalytic site. kirj.ee
Table 1: Allosteric and Redox Regulation of Kinases Studied with AMARA Peptide This table is interactive and can be sorted by clicking on the headers.
| Kinase Family | Kinase | Allosteric Modulator | Effect on Activity (measured by AMARA phosphorylation) | Reference |
|---|---|---|---|---|
| AMPK | AMP-activated protein kinase | AMP/ADP | Activation | portlandpress.comnih.gov |
| AMPK | AMP-activated protein kinase | ATP | Inhibition | oup.com |
| ARK | BRSK1 / BRSK2 | DTT (reducing agent) | Activation | elifesciences.orgnih.gov |
Analysis of Upstream Kinase Cascades and Activating Kinases (e.g., LKB1 as an AMPK activating kinase)
The AMARA peptide is a standard tool for dissecting the hierarchical structure of kinase signaling cascades. A prominent example is the investigation of the tumor suppressor kinase LKB1, which functions as a master upstream kinase. nih.govresearchgate.net LKB1, in a complex with the accessory proteins STRAD and MO25, phosphorylates and activates not only AMPK but also 12 other AMPK-related kinases (ARKs). portlandpress.comnih.govnih.gov
In these studies, the activity of AMPK and the various ARKs is quantified by measuring the rate of AMARA peptide phosphorylation in immunoprecipitates. nih.govresearchgate.net Experiments using cells deficient in LKB1 have shown that the basal and stimulated activities of most ARKs are markedly reduced. nih.govresearchgate.net Re-introducing LKB1 restores this activity, confirming its role as the primary activator. These assays demonstrate that LKB1's catalytic activity and its association with STRAD and MO25 are essential for the robust activation of its downstream targets. nih.gov While LKB1 is the major upstream kinase for AMPK in many tissues, studies using AMARA peptide have also helped identify alternative activators, such as Ca²⁺/calmodulin-dependent kinase kinase 2 (CAMKK2), which can activate AMPK independently of LKB1. nih.gov
Table 2: Activation of AMPK-Related Kinases by LKB1 This table is interactive and can be sorted by clicking on the headers.
| Downstream Kinase | LKB1 Presence | Relative Activity (AMARA peptide substrate) | Reference |
|---|---|---|---|
| AMPK | Wild-Type LKB1 | High | nih.govnih.gov |
| AMPK | LKB1-deficient | Markedly Reduced | nih.govnih.gov |
| NUAK1, NUAK2 | Wild-Type LKB1 | High | nih.govresearchgate.net |
| NUAK1, NUAK2 | LKB1-deficient | Markedly Reduced | nih.govresearchgate.net |
| MARK1,2,3,4 | Wild-Type LKB1 | High | nih.govresearchgate.net |
| MARK1,2,3,4 | LKB1-deficient | Markedly Reduced | nih.govresearchgate.net |
| QIK, QSK, SIK | Wild-Type LKB1 | High | nih.govresearchgate.net |
| QIK, QSK, SIK | LKB1-deficient | Markedly Reduced | nih.govresearchgate.net |
| BRSK1, BRSK2 | Wild-Type LKB1 | High | nih.govresearchgate.net |
Studying the Effects of Environmental and Metabolic Modulators on Kinase Activity (e.g., glucose levels, muscle contraction)
AMARA peptide-based assays are pivotal in understanding how cellular kinases respond to physiological and metabolic cues. Muscle contraction during exercise, for example, is a potent activator of AMPK. nih.govphysiology.org This activation is driven by the depletion of ATP and a corresponding rise in the AMP:ATP ratio. nih.gov Researchers use the AMARA peptide to quantify the increase in AMPK activity in muscle lysates after contraction, demonstrating a direct link between physical stress and the activation of this key energy-sensing pathway. nih.govphysiology.orgplos.org
Similarly, the influence of nutrient availability, such as glucose levels, on kinase activity is studied using this peptide. Low glucose conditions are known to activate AMPK. anaspec.com The pharmacological agent 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR), which is intracellularly converted to an AMP mimetic, is often used to simulate an energy-deprived state. nih.govdiabetesjournals.org Studies show that AICAR stimulation leads to a robust increase in AMPK activity, as measured by AMARA peptide phosphorylation, which in turn promotes glucose uptake in muscle. nih.govnih.govdiabetesjournals.org The effects of other compounds, like the anti-diabetic drug phenformin, are also assessed using AMARA peptide to measure the resulting activation of AMPK and related kinases. nih.govphysiology.org
Characterization of Kinase Isoform-Specific Activities and Subunit Composition Effects
The AMPK enzyme is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits, each of which exists in multiple isoforms (α1, α2; β1, β2; γ1, γ2, γ3). nih.govfrontiersin.org This diversity allows for tissue-specific and context-dependent regulation. The AMARA peptide is an essential tool for dissecting the functional roles of these different isoforms.
By using isoform-specific antibodies to immunoprecipitate distinct AMPK complexes, researchers can measure the activity of a particular isoform composition using the AMARA peptide as a substrate. nih.govplos.orgfrontiersin.org For example, such assays have revealed that the α2 isoform is the predominantly activated catalytic subunit in skeletal muscle during contraction or in response to AICAR, while the α1 isoform's activity may be required for glucose uptake under low-intensity contraction. nih.govplos.org Other studies have investigated the role of the muscle-specific γ3 subunit, showing that its absence selectively impairs AICAR-stimulated glucose uptake in glycolytic muscle, a finding directly supported by reduced AMPK activity in γ3 knockout models as measured with the AMARA peptide. nih.gov These isoform-specific analyses provide crucial insights into the precise mechanisms controlling metabolic processes in different tissues and conditions. portlandpress.comfrontiersin.org
Exploration of Functional Divergence Among Kinase Family Members Using Differential Substrate Utilization
The AMARA peptide is also employed to explore the functional divergence within the broader AMPK-related kinase (ARK) family, which comprises 12 members in addition to AMPK itself. nih.govresearchgate.net While these kinases share a common upstream activator in LKB1, they exhibit distinct substrate preferences, indicating specialized downstream roles.
In comparative kinase assays, the AMARA peptide is used alongside other synthetic peptide substrates to profile the catalytic preferences of each ARK family member. nih.gov Research has shown significant differences in how efficiently these kinases phosphorylate various substrates. For example, while many ARKs can phosphorylate the AMARA peptide, the QIK and QSK kinases show a particular preference for it. nih.gov In contrast, other family members like the BRSK and NUAK kinases more readily phosphorylate a different substrate known as the LNR peptide. nih.gov This differential substrate utilization, quantified using tools like the AMARA peptide, is a key method for characterizing the unique signaling pathways and biological functions regulated by each member of this closely related kinase family.
Table 3: List of Mentioned Compounds
| Compound Name | |
|---|---|
| AMARA peptide | |
| AMARA peptide TFA | |
| LKBtide peptide | |
| LNR peptide | |
| SAMS peptide | |
| 5-aminoimidazole-4-carboxamide riboside (AICAR) | |
| Adenosine triphosphate (ATP) | |
| Adenosine monophosphate (AMP) | |
| Adenosine diphosphate (B83284) (ADP) | |
| Dithiothreitol (DTT) | |
| Glucose | |
| Glucose-6-phosphate | |
| Hydrogen peroxide (H₂O₂) | |
| Metformin | |
| Phenformin | |
| Trifluoroacetic acid (TFA) | |
| LKB1 | |
| STRAD | |
| MO25 | |
| AMPK | |
| ARKs (AMPK-related kinases) | |
| BRSK1 / BRSK2 | |
| CAMKK2 | |
| eIF2α | |
| ERK1/ERK2 | |
| GCN2 | |
| MARK / PAR-1 | |
| MELK | |
| NUAK1 / NUAK2 | |
| PKABA1 | |
| QIK | |
| QSK | |
| SIK (Salt-Inducible Kinase) | |
| SNF1 | |
| SnRK1 / SnRK2 / SnRK3 | |
| SOS2 |
Advanced Analytical Methodologies in Amara Peptide Based Research
Mass Spectrometry-Based Approaches for Phosphorylation Detection and Quantitation
Mass spectrometry (MS) stands as a cornerstone for the detailed analysis of post-translational modifications, including the phosphorylation of the AMARA peptide. Its high sensitivity and accuracy enable the precise identification and quantification of phosphopeptides.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Phosphopeptide Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying phosphorylated peptides within complex mixtures. nih.gov In a typical workflow, a protein sample is digested, and the resulting peptides are separated by liquid chromatography before being introduced into the mass spectrometer.
Research on Brain Selective Kinases BRSK1 and BRSK2, which are part of the AMPK family, has utilized LC-MS/MS to analyze tryptic peptides. elifesciences.org In these studies, full-length BRSK1 and BRSK2 were purified and subjected to LC-MS/MS analysis to identify intramolecular disulfide bonds. elifesciences.org This involved lysing cells in the presence of iodoacetamide (B48618) to block free thiol groups, followed by tryptic digestion and analysis. elifesciences.org The identification of phosphopeptides can be achieved by observing a characteristic mass shift. For instance, the addition of a phosphate (B84403) group (HPO3) results in an 80 Da mass increase. nih.gov High-accuracy mass measurements can further distinguish phosphorylated peptides from unmodified ones. nih.gov
A common approach involves solubilizing dried peptide samples in a solution containing acetonitrile (B52724) and trifluoroacetic acid (TFA) before separation using reversed-phase HPLC. elifesciences.org The use of TFA can, however, suppress the MS signal. researchgate.net Despite this, it remains a prevalent mobile phase additive due to its ability to improve peak shape and resolution during chromatographic separation. researchgate.netnih.gov
Quantitative Phosphoproteomics Techniques Applied to AMARA Peptide Studies
Quantitative phosphoproteomics allows for the measurement of changes in protein phosphorylation levels across different conditions. Techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) have been employed to study signaling pathways. nih.gov In SILAC-based quantitative phosphoproteomics, cells are grown in media containing either normal or heavy isotope-labeled amino acids. nih.gov When the cell populations are mixed and analyzed by MS, the relative abundance of a peptide under the two conditions can be determined by comparing the intensities of the light and heavy peptide peaks.
While direct quantitative phosphoproteomics studies specifically detailing SILAC or iTRAQ (isobaric tags for relative and absolute quantitation) on the AMARA peptide itself are not prevalent in the provided search results, the principles are broadly applicable. For instance, a study on CXCL12/CXCR4 signaling used SILAC to quantify over 4,000 unique phosphopeptides. nih.gov Such methods could theoretically be applied to AMARA peptide-based kinase assays to quantify the extent of phosphorylation under various experimental conditions. In these broader phosphoproteomic studies, tryptic peptide mixtures are often fractionated using techniques like hydrophilic interaction chromatography (HILIC) and immobilized metal affinity chromatography (IMAC) to enrich for phosphopeptides before LC-MS/MS analysis. nih.gov
Chromatographic Separation Techniques for Peptide Analysis (e.g., High-Performance Liquid Chromatography (HPLC), Reversed-Phase HPLC)
Chromatographic techniques are indispensable for the purification and analysis of the AMARA peptide and its phosphorylated counterpart. High-performance liquid chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) format, is the most common method.
RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as TFA. hplc.eu The use of 0.1% TFA in the mobile phase is standard for peptide separations, as it improves peak shape and resolution. hplc.euknauer.net The purity of AMARA peptide (TFA) is often assessed by HPLC, with some commercial sources reporting purities as high as 99.93%. chemscene.com
In research settings, RP-HPLC is crucial for purifying the AMARA peptide after synthesis and for separating the phosphorylated from the non-phosphorylated form in kinase assays. For example, in the study of AMARA peptide kinases, 32P-labeled peptides were analyzed on a C18 protein and peptide HPLC column using a TFA-containing eluent. researchgate.net The ability of RP-HPLC to separate closely related peptides, even those differing by a single amino acid, highlights its high-resolution capability. hplc.eu
| Parameter | Typical Condition | Reference |
| Column | C18 wide pore, 4.6 x 250 mm | hplc.eu |
| Mobile Phase A | 0.1% TFA in water | hplc.eu |
| Mobile Phase B | Acetonitrile with 0.1% TFA | knauer.net |
| Detection | UV | researchgate.net |
Spectroscopic Analysis Methods for Real-Time Kinase Activity Monitoring (e.g., Fluorescence Spectroscopy, UV-Vis Absorption)
Spectroscopic methods offer the advantage of monitoring kinase activity in real-time. This is often achieved by using a modified AMARA peptide that incorporates a fluorescent label.
Fluorescence spectroscopy is a highly sensitive technique for this purpose. A common approach involves using a fluorescently-tagged AMARA peptide substrate, such as 5-FAM-AMARAASAAALARRR-COOH. elifesciences.orgnih.gov The phosphorylation of this peptide by a kinase can be monitored in real-time using microfluidic mobility shift-based assays. elifesciences.org In these assays, the separation of the phosphorylated and non-phosphorylated fluorescent peptides is achieved, allowing for the calculation of the rate of phosphate incorporation. nih.gov This method has been used to study the activity of BRSK1 and BRSK2 kinases, where the catalytic output was monitored by the real-time phosphorylation of the fluorescent AMARA peptide. elifesciences.orgnih.gov
UV-Vis absorption spectroscopy can also be utilized, although it is generally less sensitive than fluorescence-based methods for monitoring kinase activity directly. However, it is fundamental in determining the concentration of the peptide solution and assessing its purity. The photophysical properties of both labeled and unlabeled peptides are characterized using UV-Vis absorption and fluorescence spectroscopy. mdpi.com
| Method | Application in AMARA Peptide Research | Key Feature | Reference |
| Fluorescence Spectroscopy | Real-time monitoring of kinase activity using fluorescently labeled AMARA peptide. | High sensitivity, allows for kinetic measurements. | elifesciences.orgnih.gov |
| UV-Vis Absorption | Determination of peptide concentration and purity. | Standard method for concentration measurement. | mdpi.com |
| Microfluidic Mobility Shift Assay | Real-time separation and quantification of phosphorylated and non-phosphorylated fluorescent AMARA peptide. | Enables calculation of kinase reaction rates. | elifesciences.org |
Theoretical and Computational Approaches to Amara Peptide Kinase Interactions
Molecular Modeling of AMARA Peptide-Kinase Binding Dynamics
Molecular modeling serves as a powerful tool to visualize and analyze the three-dimensional interactions between the AMARA peptide and the catalytic domain of its target kinases. Techniques such as homology modeling and protein-protein docking are employed to generate structural representations of the peptide-kinase complex.
Researchers have utilized in silico homology modeling to understand the structural consequences of mutations within the kinase domain. For example, three-dimensional modeling of the salt-inducible kinase 3 (SIK3) catalytic domain revealed that specific mutations, such as p.R129C, are located adjacent to conserved residues directly involved in substrate binding. researchgate.net Such models predict that the substitution of a large, charged amino acid with a small, neutral one could alter the local conformation of the substrate-binding site and interfere with its proper positioning relative to the kinase's activation loop. researchgate.net This provides a structural hypothesis for experimentally observed decreases in kinase activity towards substrates like the AMARA peptide. researchgate.net
Table 1: Computational Tools and Their Applications in Peptide-Kinase Interaction Studies
| Computational Method | Application in AMARA Peptide-Kinase Context | Example Insight |
|---|---|---|
| Homology Modeling | Predicting the 3D structure of a kinase's catalytic domain based on the known structure of a related kinase. | Visualizing how a mutation (e.g., SIK3 R129C) is positioned relative to the substrate-binding pocket to infer its effect on AMARA peptide phosphorylation. researchgate.net |
| Molecular Docking | Predicting the preferred orientation of the AMARA peptide when it binds to a kinase to form a stable complex. | Identifying key amino acid residues in the kinase active site that form hydrogen bonds or electrostatic interactions with the peptide. |
| AI-based Structure Prediction (e.g., AlphaFold) | Generating high-accuracy models of peptide-protein complexes, including AMARA peptide bound to a kinase. | Predicting the binding pockets on a kinase for the conserved motifs within its peptide substrates. pnas.org |
| Molecular Dynamics (MD) Simulations | Simulating the time-evolution of the peptide-kinase complex to understand its flexibility and conformational changes. | Revealing how post-translational modifications or oxidation can destabilize structural networks essential for kinase activation and substrate binding. nih.govresearchgate.net |
In Silico Prediction and Validation of Novel Kinase Phosphorylation Sites
In silico methods are crucial for identifying potential phosphorylation sites on a proteome-wide scale, guiding experimental validation. The process often begins with defining the substrate specificity of a particular kinase. One powerful method involves screening semi-degenerate combinatorial peptide libraries to experimentally measure the impact of each amino acid at positions surrounding the phosphorylation site (typically from -5 to +4). scispace.com This quantitative phosphorylation data is compiled into a Position-Specific Scoring Matrix (PSSM), which numerically defines the optimal phosphorylation motif for the kinase. scispace.com
Once a PSSM is established, bioinformatic algorithms can use it to scan protein sequence databases to predict novel substrates. scispace.comresearchgate.net For instance, the kinase OST1 was shown to preferentially phosphorylate the motif [LIVMF]-X[RK]-XX[S/T][LFIM], a pattern more specific than the general AMARA sequence. scispace.com Predictions based on this motif identified transcription factors of the ABF family as likely physiological substrates. scispace.com
Validation of these in silico predictions is a critical subsequent step. This typically involves in vitro kinase assays using the purified kinase and the predicted substrate protein or a peptide fragment thereof. scispace.com For example, the prediction that ABF3 is an OST1 substrate was confirmed by showing that OST1 can indeed phosphorylate ABF3 in vitro. scispace.com Other bioinformatics tools, such as the NetPhos server, are also widely used to predict serine, threonine, and tyrosine phosphorylation sites in proteins based on neural network algorithms trained on known phosphorylation sites. cabidigitallibrary.org
Molecular Dynamics Simulations to Investigate Conformational Changes Upon Binding and Phosphorylation
Molecular dynamics (MD) simulations provide high-resolution temporal and spatial information about the molecular motions of the AMARA peptide and its target kinase. These simulations can capture the dynamic conformational changes that occur during the binding process and following the phosphorylation event. capes.gov.brnih.govresearchgate.net
MD simulations have been instrumental in revealing the mechanisms of allosteric regulation in AMPK-family kinases. nih.govresearchgate.net For example, simulations of BRSK kinases, which utilize AMARA as a substrate, have shown that the oxidation of specific cysteine residues can form disulfide bridges that destabilize a conserved salt bridge network. elifesciences.orgnih.gov This network is critical for maintaining the active conformation of the kinase, and its disruption leads to reduced catalytic activity. nih.govresearchgate.net
These computational techniques can model the entire process, from the initial encounter of the peptide and kinase to the stable binding in the active site and the subsequent release of the phosphorylated product. All-atom MD simulations can track the stability of the peptide-kinase complex by analyzing metrics such as root-mean-square deviation (RMSD) and radius of gyration (Rg). nih.gov Furthermore, enhanced sampling simulation methods, such as steered molecular dynamics, can be used to elucidate the dissociation dynamics and binding affinities of peptides to their target proteins, providing a comprehensive framework for understanding the structural basis of these interactions. nih.govabeebyekeen.com
Future Directions and Outstanding Challenges in Amara Peptide Research
Development of Novel AMARA Peptide Derivatives with Enhanced Specificity or Affinity for Target Kinases
A significant future direction lies in the creation of new AMARA peptide variants with improved characteristics. The goal is to design derivatives that exhibit greater selectivity for a specific kinase or bind with higher affinity, thereby increasing assay sensitivity and precision. Strategies to achieve this could mirror advancements seen in the broader field of peptide therapeutics. nih.gov
One promising approach is peptide mutagenesis, where specific amino acids in the AMARA sequence (Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg) are systematically replaced. moleculardepot.combertin-bioreagent.com This can lead to analogs with significantly enhanced affinity for their target enzymes, a strategy that has proven successful for other peptide-receptor interactions. biorxiv.org Furthermore, the incorporation of unnatural amino acids, D-amino acids, or the creation of branched or cyclic peptide structures could enhance resistance to enzymatic degradation, a common limitation of peptide-based reagents. rsc.orgresearchgate.net Computational methods, such as molecular docking and pharmacophore modeling, can accelerate the discovery and design of these novel derivatives, helping to predict which modifications will yield the desired enhancements in specificity and affinity. mdpi.comresearchgate.net Such engineered peptides could not only improve existing assays but also enable the targeting of individual kinase isoforms within a family.
Integration of AMARA Peptide-Based Assays into High-Throughput Screening Platforms for Modulator Discovery
The search for new drugs that modulate kinase activity is a major focus of pharmaceutical research. nih.gov Integrating AMARA peptide-based assays into high-throughput screening (HTS) platforms is a key area of development for discovering novel kinase inhibitors or activators. researchgate.net The universal nature of the peptide as a substrate for the AMPK/SIK family makes it a valuable tool for broad-based screening campaigns. echelon-inc.comlifescienceproduction.co.uk
Recent technological advancements have produced assay formats well-suited for HTS. A notable example is the use of microfluidic, real-time mobility shift assays. nih.govbiorxiv.org In this method, a fluorescent tag (like 5-FAM) is attached to the AMARA peptide. nih.gov As the kinase phosphorylates the peptide, the change in charge and size allows for the separation of the phosphorylated product from the non-phosphorylated substrate, which can be monitored in real-time. nih.govbiorxiv.org This approach, along with other non-radioactive, fluorescence-based methods for detecting ADP, the universal by-product of kinase reactions, provides a robust, scalable, and cost-effective platform for screening large chemical libraries. researchgate.netnih.gov
Table 1: Kinases Targeted by AMARA Peptide in Research Applications
| Kinase Family | Specific Kinase(s) | Research Context | Citations |
|---|---|---|---|
| AMP-activated protein kinase (AMPK) | AMPKα1/β1/γ1, AMPKα2/β1/γ1, etc. | General substrate for measuring AMPK activity in various cellular and biochemical studies. | medchemexpress.comanaspec.comlifescienceproduction.co.uk |
| Salt-Inducible Kinase (SIK) | SIK1, SIK2, SIK3 | Used as a substrate to measure the activity of SIK family members. | medchemexpress.comportlandpress.com |
| AMPK-related kinases | NUAK1, BRSK1, BRSK2, MARK2 | Employed to study the regulation and activity of various AMPK-related kinases. | nih.govportlandpress.comembopress.org |
Elucidation of Broader Kinase Interactomes and Signaling Pathways Using AMARA Peptide as a Probe
The AMARA peptide is a powerful tool for dissecting complex cellular signaling networks. By providing a reliable measure of the catalytic activity of kinases like AMPK and its relatives, researchers can map the upstream signals that activate these enzymes and the downstream pathways they control. portlandpress.com For instance, AMARA-based kinase assays have been instrumental in demonstrating that the tumor suppressor kinase LKB1 is responsible for phosphorylating and activating NUAK1, a key event in cellular senescence. embopress.org
Similarly, these assays have been used to study the intricate regulation of SIK and MARK kinases by the LKB1 complex. portlandpress.com Research into the effects of exercise on skeletal muscle has also utilized AMARA peptide to measure changes in AMPK activity, providing insights into metabolic signaling transients. mdpi.com By using the AMARA peptide as a probe in combination with genetic (e.g., kinase-dead mutants) and pharmacological manipulations, scientists can continue to unravel the broader interactomes of the AMPK/SIK kinase families and their roles in diverse physiological processes. embopress.org
Advancements in Non-Invasive and Real-Time Monitoring Technologies for Kinase Activity in Living Systems
A major frontier in cell biology is the ability to monitor protein activity in real-time within living cells and organisms. The development of fluorescently-tagged AMARA peptides represents a crucial first step toward this goal. nih.govbiorxiv.org The current microfluidic assays, while performed in real-time, are conducted on purified proteins or cell lysates. nih.gov
The future challenge is to adapt these peptide probes into genetically-encoded biosensors that can function non-invasively inside living systems. This could involve creating Förster Resonance Energy Transfer (FRET)-based sensors, where the AMARA peptide sequence is flanked by two different fluorescent proteins. Phosphorylation of the peptide would cause a conformational change, altering the distance or orientation between the fluorophores and leading to a change in the FRET signal. Such advanced tools would allow for the dynamic visualization of kinase activity in response to various stimuli, providing unprecedented spatiotemporal resolution of signaling events.
Addressing Methodological Challenges Related to Peptide Stability, Purity, and Lot-to-Lot Variability in Research Applications
Despite its widespread use, the application of AMARA peptide TFA is not without its methodological challenges. Ensuring the reliability and reproducibility of experimental results requires careful attention to the peptide's physicochemical properties. biomedgrid.com
Stability: Peptides are often hygroscopic, meaning they readily absorb moisture from the air, which can affect their stability and accurate weighing. biomedgrid.com They are also susceptible to degradation by proteases. Best practices include storing the lyophilized powder desiccated at -20°C or -80°C and using freshly prepared solutions to avoid degradation from repeated freeze-thaw cycles. medchemexpress.comsinobiological.com
Purity: Commercial AMARA peptide is typically sold with a purity of over 98%, as verified by HPLC. sinobiological.com However, a significant purity issue stems from the synthesis process itself. Trifluoroacetic acid (TFA) is used for cleaving the peptide from the synthesis resin and during purification. sb-peptide.comiris-biotech.de Consequently, the final product is a TFA salt, where anionic TFA counterions are bound to positively charged residues on the peptide. sb-peptide.com This residual TFA can interfere with biological assays and affect results. sb-peptide.comnih.gov Removing these counterions is a non-trivial process, requiring specialized procedures like ion-exchange chromatography or repeated lyophilization from an HCl solution. nih.gov
Lot-to-Lot Variability: Ensuring consistency between different batches of the peptide is critical for the long-term reproducibility of research findings. biomedgrid.com Minor variations in synthesis and purification can lead to differences in peptide purity, the amount of TFA salt contamination, and the presence of truncated or modified sequences. nottingham.ac.uk This variability underscores the importance of robust quality control and the need for researchers to perform validation experiments when switching to a new lot of the peptide. biomedgrid.comsinobiological.com
Table 2: Methodological Challenges and Mitigation Strategies in AMARA Peptide Research
| Challenge | Description | Potential Solutions | Citations |
|---|---|---|---|
| Stability | Peptide is hygroscopic and can be degraded by proteases or repeated freeze-thaw cycles. | Store desiccated at low temperatures (-20°C to -80°C); prepare fresh solutions and aliquot to avoid freeze-thaw cycles. | medchemexpress.combiomedgrid.comsinobiological.com |
| Purity | Contamination with trifluoroacetic acid (TFA) from synthesis can interfere with biological assays. | Perform salt exchange procedures (e.g., ion-exchange chromatography, RP-HPLC) to replace TFA with a more biocompatible counterion like acetate (B1210297) or hydrochloride. | sb-peptide.comnih.gov |
| Lot-to-Lot Variability | Inconsistencies between batches can affect experimental reproducibility. | Implement rigorous quality control; researchers should validate new lots and report lot numbers in publications. | biomedgrid.comsinobiological.com |
Q & A
Q. What experimental applications require specific purity levels of AMARA peptide TFA, and how are these determined?
this compound purity must align with assay sensitivity. For example:
- >75% purity : Suitable for initial kinase activity screens or epitope mapping .
- >95% purity : Required for cell-based studies (e.g., AMPK phosphorylation assays) to minimize confounding impurities .
- >98% purity : Critical for structural analyses (e.g., crystallography) to resolve atomic-level interactions . Methodology: Validate purity via reverse-phase HPLC and mass spectrometry (MS). For cell studies, confirm endotoxin levels (<0.1 EU/µg) to rule out inflammatory artifacts .
Q. How does TFA in this compound impact biochemical assays, and what controls are necessary?
Residual TFA can alter pH, ionic strength, or protein folding, leading to false positives/negatives in electrophoretic mobility shift assays (EMSAs) or fluorescence polarization . Mitigation:
- Use counterion exchange (e.g., replace TFA with acetate or HCl) for assays sensitive to anions .
- Include a buffer-only control to isolate TFA-specific effects .
Advanced Research Questions
Q. What strategies ensure batch-to-batch consistency in this compound for longitudinal kinase studies?
Batch variability arises from differences in TFA content, peptide aggregation, or salt adducts. To standardize:
- Peptide content analysis : Quantify exact peptide concentration via amino acid analysis (AAA) to adjust dosing .
- TFA removal : Dialyze against 0.1% acetic acid (3x, 4°C) to reduce TFA to <1% .
- Stability testing : Perform accelerated degradation studies (e.g., 4°C vs. -80°C storage) to define shelf-life .
Q. How can researchers validate this compound’s specificity as a substrate for AMPK versus SIK isoforms?
AMPK (α1/α2) and SIK1/2/3 share substrate motifs but differ in regulatory mechanisms. Experimental design:
- Kinase profiling : Use recombinant AMPK (α1β1γ1) and SIK isoforms in parallel kinase assays with this compound. Quantify phosphorylation via [γ-³²P]ATP incorporation .
- Inhibitor controls : Pre-treat with dorsomorphin (AMPK inhibitor) or HG-9-91-01 (SIK inhibitor) to isolate kinase contributions .
- Mutation analysis : Synthesize AMARA variants (e.g., Ser→Ala substitutions) to map critical phosphorylation sites .
Q. What are the implications of TFA-induced data variability in this compound’s use for in vivo metabolic studies?
TFA residues in this compound may confound metabolic readouts (e.g., glucose uptake, mitochondrial respiration) by interacting with cellular membranes or ion channels . Solutions:
- In vivo dialysis : Pre-administer peptide via intraperitoneal injection after TFA removal (<0.5% residual) .
- Pharmacokinetic profiling : Measure plasma TFA levels via LC-MS to correlate with observed metabolic effects .
Data Contradiction & Reproducibility
Q. How should conflicting results about this compound’s role in adipogenesis be resolved?
Discrepancies may arise from differences in cell models (3T3-L1 vs. primary adipocytes) or TFA content. Approach:
- Standardize TFA removal : Use anion-exchange resins to ensure uniform counterion profiles across labs .
- Cross-validation : Replicate experiments in AMPK-knockout models to confirm peptide-specific effects .
- Meta-analysis : Pool data from multiple studies (e.g., PRIDE database) to identify consensus signaling pathways .
Q. Why do some studies report off-target effects of this compound in neuronal cells?
this compound may interact with non-kinase targets (e.g., ion channels) due to its cationic residues. Troubleshooting:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
